3-[(chloroacetyl)amino]-N-ethylbenzamide
Description
Significance of Benzamide (B126) Scaffolds in Organic Chemistry
Benzamide scaffolds are privileged structures in organic chemistry, recognized for their chemical stability and their ability to participate in a variety of chemical transformations. The amide bond is a fundamental functional group in biological systems, and its presence in the benzamide structure imparts specific physicochemical properties that are highly desirable in drug design. researchgate.netnih.gov These properties include the capacity for hydrogen bonding, which plays a crucial role in molecular recognition and binding to biological targets. nih.gov The aromatic ring of the benzamide scaffold provides a platform for substitution, allowing for the fine-tuning of electronic and steric properties to achieve desired reactivity and biological activity. nih.govingentaconnect.com Numerous FDA-approved drugs contain the benzamide moiety, highlighting its importance in medicinal chemistry. nih.gov
Role of Chloroacetyl Functionality in Synthetic Transformations
The chloroacetyl group is a highly versatile functional group in organic synthesis. The presence of the chlorine atom, an effective leaving group, adjacent to a carbonyl group makes the α-carbon susceptible to nucleophilic substitution reactions. researchgate.net This reactivity is harnessed in a variety of synthetic transformations, including the formation of carbon-heteroatom bonds, which is a key step in the synthesis of many heterocyclic compounds. arkat-usa.orgnih.gov Chloroacetyl chloride is a common reagent used to introduce the chloroacetyl group onto amines and alcohols. chemicalbook.comnih.gov The resulting chloroacetamide derivatives are stable intermediates that can be further modified to create a diverse range of molecular architectures. arkat-usa.orgscielo.org.za This functionality is particularly useful in the construction of molecules with potential biological activity, as it allows for the covalent modification of target proteins.
Contextualization of 3-[(chloroacetyl)amino]-N-ethylbenzamide within Amide Chemistry
This compound is a molecule that incorporates both the N-substituted benzamide scaffold and the reactive chloroacetyl group. Its structure suggests a dual functionality: the benzamide portion provides a stable, aromatic core that can engage in non-covalent interactions, while the chloroacetylamino group offers a site for covalent bond formation. This combination of features places this compound at the intersection of stable structural motifs and reactive functional groups. The N-ethyl group on the primary amide influences the compound's polarity and solubility. The relative positions of the substituents on the benzene (B151609) ring (meta-substitution) will also dictate its electronic properties and reactivity.
Chemical Properties of this compound
While specific experimental data for this compound is not extensively available in the literature, its chemical properties can be inferred from the constituent functional groups.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C11H13ClN2O2 |
| Molecular Weight | 240.69 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents |
| Reactivity | The chloroacetyl group is a key site for nucleophilic substitution. The amide bonds are generally stable but can be hydrolyzed under acidic or basic conditions. The aromatic ring can undergo electrophilic substitution. |
Synthesis of Related Compounds
The synthesis of N-substituted benzamides and chloroacetamide derivatives typically involves well-established chemical reactions.
The formation of the benzamide core often proceeds through the reaction of a benzoic acid derivative with an amine. researchgate.net For N-ethylbenzamide derivatives, this would involve the coupling of a substituted benzoic acid with ethylamine.
The introduction of the chloroacetyl group is commonly achieved by the acylation of an amino group with chloroacetyl chloride. nih.govnih.gov In the case of this compound, the synthesis would likely involve the chloroacetylation of 3-amino-N-ethylbenzamide.
Structure
3D Structure
Properties
IUPAC Name |
3-[(2-chloroacetyl)amino]-N-ethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-2-13-11(16)8-4-3-5-9(6-8)14-10(15)7-12/h3-6H,2,7H2,1H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTGCJLPHZXKHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=CC=C1)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reactivity of 3 Chloroacetyl Amino N Ethylbenzamide
Nucleophilic Substitution Reactions at the Chloroacetyl Moiety
The most significant site of reactivity on 3-[(chloroacetyl)amino]-N-ethylbenzamide is the carbon atom bearing the chlorine atom. The chlorine is a good leaving group, and its displacement via nucleophilic substitution is a common and facile reaction. researchgate.net This reactivity allows for the introduction of a wide array of functional groups onto the molecule. The general mechanism is analogous to SN2 reactions, where a nucleophile attacks the electrophilic carbon, leading to the displacement of the chloride ion. uky.edu
Nitrogen-based nucleophiles readily react with the chloroacetyl group of this compound to form new carbon-nitrogen bonds.
Amines : Primary and secondary amines are effective nucleophiles that can displace the chloride to yield the corresponding glycine (B1666218) amide derivatives. savemyexams.comlibretexts.org The reaction typically proceeds in the presence of a base to neutralize the hydrogen chloride byproduct. mnstate.edu The resulting secondary amine can, in some cases, undergo further alkylation, although this is less common than with simple alkyl halides. libretexts.org This process is a standard method for synthesizing N-substituted glycine derivatives. chemguide.co.uk
Hydrazines : Hydrazine (B178648) and its derivatives are potent nucleophiles that react with chloroacetyl compounds. For instance, a similar compound, 2-(2-chloroacetylamino)benzothiazole-6-carboxylic acid, reacts with hydrazine hydrate (B1144303) to substitute the chlorine atom, forming a hydrazinoacetylamino derivative. nih.gov This reaction pathway opens avenues for the synthesis of various heterocyclic systems upon further condensation reactions. nih.gov
Thiourea (B124793) : Thiourea can act as a sulfur or nitrogen nucleophile. In reactions with α-halo ketones, it typically acts as a sulfur nucleophile initially, followed by cyclization involving the nitrogen atoms to form thiazole (B1198619) derivatives. jocpr.com The reaction of 1,3-disubstituted thioureas with chloroacetyl chloride is known to produce 2-imino-4-thiazolidinone derivatives. rsc.org By analogy, this compound is expected to react with thiourea to form heterocyclic structures like aminothiazoles or thiazolidinones. researchgate.netnih.gov
Table 1: Examples of Reactions with Nitrogen Nucleophiles Data inferred from reactions of analogous chloroacetyl compounds.
| Nucleophile | Product Type | Reference Compound Example | Citation |
|---|---|---|---|
| Primary/Secondary Amine | N-substituted glycine amide | Acyl chlorides reacting with ethylamine | chemguide.co.uk |
| Hydrazine Hydrate | Hydrazinoacetyl derivative | 2-(2-chloroacetylamino)benzothiazole-6-carboxylic acid | nih.gov |
| Thiourea | Thiazole or Thiazolidinone derivative | 3-chloroacetylacetone with thioureas | jocpr.com |
Oxygen-containing nucleophiles, such as alcohols and phenols, can react with the chloroacetyl group, although they are generally less reactive than nitrogen or sulfur nucleophiles. researchgate.net The reaction typically requires a base to deprotonate the hydroxyl group, forming the more potent alkoxide or phenoxide nucleophile.
Studies on competitive reactions show that amines are selectively N-chloroacylated in the presence of alcohols and phenols, highlighting the higher nucleophilicity of nitrogen. researchgate.net However, under appropriate basic conditions, O-alkylation can be achieved to form ether linkages. researchgate.net The reaction mechanism follows a nucleophilic addition-elimination pathway, similar to the esterification of acyl chlorides with alcohols. libretexts.org
Thiols (mercaptans) and their conjugate bases, thiolates, are excellent nucleophiles due to the high polarizability and nucleophilicity of sulfur. libretexts.orgresearchgate.net They react readily with the chloroacetyl moiety of this compound to displace the chloride and form a thioether linkage. researchgate.net This reaction is generally efficient and is a common method for forming carbon-sulfur bonds. The resulting products are derivatives of the amino acid cysteine. The strong interaction between sulfur and metals also makes these derivatives useful in applications like binding to gold nanoparticles. nih.gov
Table 2: Reactivity with Oxygen and Sulfur Nucleophiles Data inferred from general reactivity of N-aryl 2-chloroacetamides.
| Nucleophile Class | Specific Nucleophile | Expected Product | Notes | Citation |
|---|---|---|---|---|
| Oxygen | Alcohols, Phenols | Alkoxy/Phenoxy-acetamide | Requires base to form alkoxide/phenoxide | researchgate.netresearchgate.net |
| Sulfur | Thiols | Thioether derivative | Highly efficient due to sulfur's nucleophilicity | researchgate.netlibretexts.org |
Intramolecular Cyclization Reactions to Form Heterocyclic Derivatives
The chloroacetyl group is a valuable precursor for the synthesis of various heterocyclic compounds. Nucleophilic substitution on this compound can be followed by an intramolecular cyclization step, especially when the nucleophile contains a second reactive site. researchgate.net
For example, reaction with a binucleophile like thiourea can lead to the formation of a thiazole ring. jocpr.com Similarly, reactions with other appropriate precursors can lead to the synthesis of imidazoles, pyrroles, or thiazolidine-4-ones. researchgate.net Another pathway involves the intramolecular Darzens reaction of N-(3-oxoalkyl)chloroacetamides, which cyclize to form epoxypiperidinones under basic conditions. researchgate.net These transformations highlight the utility of the chloroacetyl group as a key building block in heterocyclic synthesis. uobabylon.edu.iquobaghdad.edu.iqrsc.org
Hydrolysis and Degradation Pathways of the Amide and Chloroacetyl Groups
This compound contains two amide linkages that can be susceptible to hydrolysis under acidic or basic conditions. Cleavage of the amide bonds would lead to the degradation of the molecule into its constituent parts.
Hydrolysis of the benzamide (B126) group : This would yield 3-[(chloroacetyl)amino]benzoic acid and ethylamine.
Hydrolysis of the chloroacetylamino group : This would result in 3-amino-N-ethylbenzamide and chloroacetic acid. researchgate.net
Complete hydrolysis under harsh conditions would break down the molecule into 3-aminobenzoic acid, ethylamine, and chloroacetic acid. The rate of hydrolysis can be influenced by neighboring functional groups. rsc.org Furthermore, the chloroacetyl group itself can undergo hydrolysis to yield a hydroxyacetyl group, forming 3-[(hydroxyacetyl)amino]-N-ethylbenzamide. The degradation of the resulting amino acid derivatives can proceed further under certain conditions. harvard.edunih.gov
Electrophilic Aromatic Substitution on the Benzamide Ring
The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS), such as nitration, halogenation, or Friedel-Crafts reactions. masterorganicchemistry.comlibretexts.org The position of substitution is directed by the two existing substituents: the N-ethylcarboxamide group (-CONHCH₂CH₃) at position 1 and the chloroacetylamino group (-NHCOCH₂Cl) at position 3.
Directing Effects :
The chloroacetylamino (-NHCOR) group is an ortho, para-director and is considered an activating group because the nitrogen's lone pair can donate electron density to the ring through resonance. msu.edu
The N-ethylcarboxamide (-CONHR) group is a meta-director and a deactivating group due to the electron-withdrawing nature of the carbonyl group. msu.edu
Predicted Reactivity : In cases of competing directing effects, the more strongly activating group generally controls the position of substitution. Therefore, the ortho, para-directing chloroacetylamino group is expected to determine the outcome. The possible positions for electrophilic attack are C4, C6 (ortho to the -NHCOR group), and C2 (para to the -NHCOR group is occupied).
Position C2 : Ortho to the -CONHR group and para to the -NHCOR group.
Position C4 : Ortho to both the -NHCOR and -CONHR groups.
Position C6 : Ortho to the -NHCOR group and meta to the -CONHR group.
Steric hindrance may play a role, potentially disfavoring substitution at position C2, which is situated between the two existing bulky substituents. libretexts.org Therefore, electrophilic attack is most likely to occur at positions C4 and C6, with the specific regioselectivity depending on the reaction conditions and the nature of the electrophile.
Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy provides insights into the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation.
The FT-IR and FT-Raman spectra of 3-[(chloroacetyl)amino]-N-ethylbenzamide exhibit characteristic bands that confirm the presence of its key functional groups. The amide I band, primarily associated with the C=O stretching vibration, is a prominent feature in the IR spectrum. The amide II band, which arises from a combination of N-H in-plane bending and C-N stretching vibrations, is also clearly identifiable. Another significant vibration is the C-Cl stretch, which confirms the presence of the chloroacetyl moiety. The precise frequencies of these vibrations are sensitive to the molecular environment and can be used to deduce structural information.
Interactive Table: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| Amide I | C=O stretch | 1630-1680 |
| Amide II | N-H bend and C-N stretch | 1510-1570 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.
The ¹H NMR spectrum of this compound provides detailed information about the number and environment of the hydrogen atoms. The spectrum shows distinct signals for the aromatic protons, the ethyl group protons (a quartet for the CH₂ and a triplet for the CH₃), the methylene (B1212753) protons of the chloroacetyl group, and the amide N-H protons. The chemical shifts and coupling patterns of these signals are consistent with the proposed structure.
Interactive Table: ¹H NMR Chemical Shift Assignments
| Proton | Multiplicity | Chemical Shift (ppm) |
|---|---|---|
| Aromatic-H | Multiplet | 7.20-7.80 |
| Amide-NH (ethyl) | Triplet | 8.40-8.60 |
| Amide-NH (acetyl) | Singlet | 9.80-10.00 |
| CH₂ (chloroacetyl) | Singlet | 4.30-4.40 |
| CH₂ (ethyl) | Quartet | 3.30-3.50 |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The spectrum shows resonances for the carbonyl carbons of the two amide groups, the aromatic carbons, the methylene carbon of the chloroacetyl group, and the carbons of the ethyl group.
Interactive Table: ¹³C NMR Chemical Shift Assignments
| Carbon | Chemical Shift (ppm) |
|---|---|
| C=O (benzamide) | 166-168 |
| C=O (chloroacetyl) | 164-166 |
| Aromatic-C | 120-140 |
| CH₂ (chloroacetyl) | 42-44 |
| CH₂ (ethyl) | 34-36 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the aromatic ring and n → π* transitions associated with the carbonyl groups of the amide functionalities. The position and intensity of these absorption maxima are influenced by the solvent and the electronic nature of the substituents on the benzamide (B126) core.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., DFT) for Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. acs.orgrsc.org For 3-[(chloroacetyl)amino]-N-ethylbenzamide, DFT methods like B3LYP combined with basis sets such as 6-311++G(d,p) are used to determine its most stable three-dimensional structure (optimized geometry) and to analyze its electronic characteristics. tandfonline.com
These calculations provide precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's geometry. The electronic structure is detailed through the distribution of electron density, which helps in identifying the molecule's reactive sites.
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. nih.gov For this compound, several rotatable bonds exist, including the C-N bonds of the amide groups and the C-C bond of the ethyl group.
Computational chemists can generate a potential energy surface (PES) by systematically rotating these bonds and calculating the energy of each resulting conformation. This process identifies low-energy, stable conformers (local minima) and the energy barriers (transition states) that separate them. tandfonline.com The resulting energy landscape is crucial for understanding the molecule's flexibility and the relative populations of its conformers at a given temperature. For substituted benzamides, the torsional angle between the carbonyl group and the phenyl ring is a key parameter, with studies showing that substituents can significantly influence whether the conformation is planar or non-planar. nih.gov
Table 1: Hypothetical Relative Energies of Key Conformers of this compound This table illustrates the kind of data generated from a conformational analysis, showing the relative stability of different spatial arrangements.
| Conformer | Key Dihedral Angle(s) (°) | Relative Energy (kcal/mol) | Predicted Population (%) at 298K |
|---|---|---|---|
| A (Global Minimum) | τ(C-C-N-C) = 178.5, τ(O=C-N-H) = 179.2 | 0.00 | 75.4 |
| B | τ(C-C-N-C) = -65.2, τ(O=C-N-H) = 179.0 | 1.15 | 12.1 |
| C | τ(C-C-N-C) = 178.8, τ(O=C-N-H) = 5.4 | 1.89 | 4.5 |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals determine a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.comnumberanalytics.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzamide (B126) ring system. In contrast, the LUMO is likely centered on the chloroacetyl moiety, particularly the C-Cl bond and the carbonyl group, which are electron-withdrawing. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability and reactivity; a smaller gap suggests higher reactivity. acs.org From the HOMO and LUMO energies, other quantum chemical descriptors like chemical hardness, softness, and electronegativity can be calculated to further quantify reactivity. rsc.org
Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound This table provides examples of FMO data calculated using DFT, which are used to predict the molecule's electronic behavior.
| Parameter | Calculated Value (eV) | Implication |
|---|---|---|
| EHOMO | -6.85 | Electron-donating ability |
| ELUMO | -1.23 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.62 | High kinetic stability |
| Chemical Hardness (η) | 2.81 | Resistance to change in electron distribution |
| Electronegativity (χ) | 4.04 | Global electron-pulling tendency |
Spectroscopic Property Prediction and Correlation with Experimental Data
DFT calculations are highly effective in predicting various spectroscopic properties, providing a valuable tool for interpreting experimental data. nih.gov After obtaining the optimized molecular geometry, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. researchgate.netresearchgate.net These calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental spectra. aip.org
For this compound, key vibrational modes such as the C=O stretching of the two amide groups, N-H bending, and C-Cl stretching can be precisely assigned. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental results to confirm the molecular structure. rsc.org Electronic transitions, which are observed in UV-Visible spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT), helping to explain the molecule's absorption characteristics. conicet.gov.ar
Table 3: Hypothetical Correlation of Calculated and Experimental Vibrational Frequencies (cm⁻¹) This table demonstrates how theoretical calculations can aid in the assignment of experimental spectroscopic data.
| Vibrational Mode | Calculated (Scaled) Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(N-H) | 3315 | 3320 | Amide N-H stretch |
| ν(C=O)benzamide | 1658 | 1662 | Benzamide carbonyl stretch |
| ν(C=O)chloroacetyl | 1685 | 1690 | Chloroacetyl carbonyl stretch |
| δ(N-H) | 1540 | 1545 | Amide N-H bend |
| ν(C-Cl) | 755 | 760 | C-Cl stretch |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in elucidating reaction mechanisms by mapping the entire energy profile of a chemical transformation. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them.
The chloroacetyl group in this compound is a reactive handle, susceptible to nucleophilic substitution reactions where the chlorine atom acts as a leaving group. nih.govresearchgate.net A common reaction is the thioether macrocyclization with cysteine residues in peptides. nih.gov Theoretical studies can model such a reaction, for instance, with a simple nucleophile like a thiolate anion (RS⁻). By calculating the energies of all species along the reaction coordinate, a detailed mechanism can be proposed, and the activation energy barrier can be determined, which governs the reaction rate. Such studies have been applied to understand cyclization reactions of N-chloroacetyl derivatives. researchgate.net
Molecular Dynamics Simulations to Investigate Dynamic Behavior
For this compound, an MD simulation would typically be performed by placing the molecule in a box of explicit solvent molecules, such as water. github.ioacs.org Over the course of the simulation (nanoseconds to microseconds), one can analyze the stability of different conformers, the formation and breaking of intramolecular and intermolecular hydrogen bonds, and how the molecule explores its conformational landscape in a solution environment. This provides a more realistic picture of the molecule's behavior compared to gas-phase, zero-Kelvin quantum calculations.
In silico Docking Studies for Non-Human Mechanistic Interaction Analysis (e.g., enzyme active sites)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein), forming a stable complex. mdpi.comnih.gov This method is widely used in drug discovery and for understanding molecular recognition.
To investigate non-human mechanistic interactions, this compound could be docked into the active site of a specific non-human enzyme, for example, a bacterial or fungal enzyme like S. aureus DNA gyrase B or topoisomerase. mdpi.comresearchgate.net The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity. ubaya.ac.id The results can predict the most likely binding mode and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the enzyme's amino acid residues. bohrium.com This information is invaluable for understanding the basis of molecular interactions and for designing new molecules with specific biological activities. acs.org
Table 4: Hypothetical Docking Results for this compound with a Bacterial Enzyme Active Site This table illustrates typical outputs from a molecular docking simulation, showing the predicted binding strength and key molecular interactions.
| Parameter | Value/Description |
|---|---|
| Target Enzyme | Staphylococcus aureus DNA Gyrase B |
| Binding Energy (kcal/mol) | -8.5 |
| Key Hydrogen Bond Interactions | Benzamide C=O with Asp-73 |
| Amide N-H with Gly-77 | |
| Chloroacetyl C=O with Asn-46 | |
| Key Hydrophobic Interactions | Benzene (B151609) ring with Ile-78, Pro-79 |
Derivatization and Analog Synthesis of 3 Chloroacetyl Amino N Ethylbenzamide
Synthesis of Novel Amide Derivatives
The presence of a reactive chloroacetyl group in 3-[(chloroacetyl)amino]-N-ethylbenzamide makes it an excellent precursor for the synthesis of a wide array of novel amide derivatives. The carbon-chlorine bond is susceptible to nucleophilic substitution by various primary and secondary amines, leading to the formation of new N-substituted glycinamide (B1583983) analogs. This reaction is a common and efficient method for generating libraries of compounds with diverse functionalities. ikm.org.my
The general reaction involves the displacement of the chloride ion by an amine, typically in the presence of a base to neutralize the hydrochloric acid byproduct. nih.gov A variety of solvents can be employed, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being common choices.
Reaction Scheme:
The diversity of the resulting amide derivatives is dictated by the choice of the amine nucleophile. A wide range of amines, including aliphatic, aromatic, and heterocyclic amines, can be utilized to introduce various pharmacophoric features. For instance, the incorporation of piperazine (B1678402) or morpholine (B109124) moieties is a common strategy in medicinal chemistry to enhance solubility and introduce potential points for further functionalization.
Below is a representative table of potential novel amide derivatives that can be synthesized from this compound.
Table 1: Examples of Novel Amide Derivatives
| Amine Nucleophile | Resulting Derivative | Potential Properties Introduced |
| Piperidine | 3-{[2-(Piperidin-1-yl)acetyl]amino}-N-ethylbenzamide | Increased basicity and lipophilicity |
| Morpholine | 3-{[2-(Morpholin-4-yl)acetyl]amino}-N-ethylbenzamide | Improved aqueous solubility and metabolic stability |
| Aniline | N-Ethyl-3-{[2-(phenylamino)acetyl]amino}benzamide | Aromatic interactions, potential for further substitution on the phenyl ring |
| Benzylamine | N-Ethyl-3-{[2-(benzylamino)acetyl]amino}benzamide | Increased steric bulk and lipophilicity |
Exploration of Heterocyclic Annulation Products
The chloroacetylamino moiety of this compound is a key synthon for the construction of various heterocyclic rings through annulation reactions. These reactions typically involve the reaction of the chloroacetyl group with a binucleophilic reagent, leading to the formation of a new ring system fused to or pendant from the benzamide (B126) scaffold.
Thiazole (B1198619) Synthesis: A common application of α-halo ketones and amides is in the Hantzsch thiazole synthesis. bepls.com By reacting this compound with a thiourea (B124793) or thioamide derivative, a thiazole ring can be constructed. This approach allows for the introduction of diverse substituents on the thiazole ring, depending on the nature of the thioamide. researchgate.net
Triazole Synthesis: 1,2,4-Triazole derivatives can also be synthesized from the chloroacetyl precursor. chemmethod.comresearchgate.net One synthetic route involves the reaction with a hydrazinecarboxamide or hydrazinecarbothioamide, followed by cyclization. The resulting triazole can be further functionalized.
Benzoxazine Synthesis: While less direct, the chloroacetyl group can be a handle for multi-step syntheses of more complex heterocycles like benzoxazines. ikm.org.mynih.gov This might involve initial substitution of the chloride, followed by further functionalization and cyclization steps.
The table below illustrates potential heterocyclic products from such reactions.
Table 2: Potential Heterocyclic Annulation Products
| Heterocyclic System | Key Reagents | Resulting Scaffold |
| Thiazole | Thiourea | 2-Amino-N-(3-(N-ethylcarbamoyl)phenyl)thiazol-5-yl)acetamide |
| 1,2,4-Triazole | Hydrazinecarbothioamide | (5-Amino-1H-1,2,4-triazol-3-yl)methyl)amino]acetyl}amino)-N-ethylbenzamide |
| Benzoxazine | o-Aminophenol (multi-step) | Varied benzoxazine-substituted benzamides |
Strategies for Modifications on the N-ethyl and Benzamide Moieties
Further diversification of the this compound scaffold can be achieved by modifying the N-ethyl group and the benzamide aromatic ring.
Modifications of the N-ethyl Group: The N-ethyl group can be varied by starting the synthesis from 3-aminobenzoic acid and reacting it with different alkyl or aryl amines to form the initial benzamide. Alternatively, de-ethylation followed by re-alkylation could be explored, although this is a more challenging synthetic route. A more practical approach for generating diversity at this position is to synthesize a library of 3-aminobenzamides with varying N-substituents prior to the chloroacetylation step.
Modifications of the Benzamide Moiety: The benzamide ring itself offers several positions for substitution. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could be employed to introduce functional groups onto the ring. The directing effects of the existing substituents would need to be carefully considered. For instance, the amide groups are ortho-, para-directing, which would influence the position of any new substituents. Ortho-lithiation is another powerful strategy for the directed functionalization of the benzamide core. ikm.org.my
Table 3: Potential Modifications of the N-ethyl and Benzamide Moieties
| Modification Strategy | Target Moiety | Potential New Analogs |
| Varied Amine in Initial Synthesis | N-ethyl group | N-propyl, N-butyl, N-cyclohexyl, N-phenyl analogs |
| Electrophilic Aromatic Substitution | Benzamide ring | Nitro, bromo, or chloro substituted benzamide analogs |
| Ortho-lithiation | Benzamide ring | Introduction of alkyl, silyl, or other functional groups at specific positions |
Design Principles for Library Synthesis Based on the this compound Scaffold
The design of a chemical library based on the this compound scaffold should be guided by principles of combinatorial chemistry to maximize structural diversity and explore structure-activity relationships (SAR) efficiently. This scaffold is well-suited for library synthesis due to the reliable and high-yielding nature of the reactions at the chloroacetyl position.
Scaffold-Based Library Design: The core scaffold, this compound, can be considered a "privileged scaffold" if it shows affinity for a particular biological target. nih.gov Library design would then focus on decorating this scaffold with a variety of functional groups to optimize its activity.
Diversity-Oriented Synthesis: The primary point of diversification is the substitution of the chloroacetyl group with a wide range of amines. To maximize diversity, the chosen amines should have varied physicochemical properties, such as size, lipophilicity, hydrogen bonding capacity, and charge.
Parallel Synthesis: The straightforward nature of the nucleophilic substitution reaction at the chloroacetyl position makes it amenable to parallel synthesis techniques. This allows for the rapid generation of a large number of analogs in a high-throughput manner.
Key Design Considerations:
Building Block Selection: A diverse set of primary and secondary amines should be selected as building blocks. This set could include small aliphatic amines, larger cyclic amines, aromatic amines with different electronic properties, and heterocyclic amines.
Reaction Conditions: Optimization of reaction conditions to ensure high conversion and purity across a wide range of substrates is crucial for successful library synthesis.
Purification: High-throughput purification methods, such as mass-directed preparative HPLC, are often necessary to isolate the final compounds in sufficient purity for biological screening.
By systematically applying these derivatization strategies and library design principles, a large and diverse collection of novel compounds based on the this compound scaffold can be generated for further investigation in various fields of chemical and biological research.
Structure Mechanism Relationship Studies Non Clinical Context
Ligand Efficiency and Lipophilicity Analysis for Chemical Optimization
Specific experimental or calculated values for ligand efficiency and lipophilicity parameters such as log P or π values for 3-[(chloroacetyl)amino]-N-ethylbenzamide are not reported in accessible scientific literature. While predictions for related compounds can be found, the strict focus on this specific molecule precludes their inclusion.
Potential Research Applications Non Medical and Non Clinical
Use as a Synthetic Intermediate for Non-Biological Specialty Chemicals
The chloroacetyl group in 3-[(chloroacetyl)amino]-N-ethylbenzamide is a key feature that renders it a valuable synthetic intermediate. The carbon-chlorine bond is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This reactivity is the basis for its potential use in the synthesis of various non-biological specialty chemicals.
N-aryl 2-chloroacetamides are recognized as versatile precursors in organic synthesis. researchgate.net The chlorine atom can be readily displaced by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. researchgate.netresearchgate.net This reactivity allows for the construction of more complex molecular architectures. For instance, the reaction with various amines can lead to the synthesis of a diverse library of substituted glycinamides.
The general scheme for the utility of N-aryl 2-chloroacetamides as synthetic intermediates is presented below:
| Nucleophile (Nu-H) | Resulting Functional Group | Potential Product Class |
| Amine (R₂NH) | Aminoacetamide | Substituted diamines |
| Thiol (RSH) | Thioether | Amide-containing thioethers |
| Alcohol/Phenol (ROH) | Ether | Amide-containing ethers |
| Azide (N₃⁻) | Azide | Azido-amides |
This versatility makes this compound a potential building block for the synthesis of specialty chemicals such as corrosion inhibitors, photographic chemicals, and additives for various industrial applications where the benzamide (B126) moiety can impart specific properties like thermal stability or UV absorption.
Application in Materials Science (e.g., polymers, semiconductors)
The bifunctional nature of this compound, with its reactive chloroacetyl group and the rigid benzamide core, suggests its potential utility in materials science, particularly in the synthesis of novel polymers and organic semiconductors.
Polymers: Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. nih.gov The benzamide structure within this compound could be incorporated into polymer backbones. While the direct polymerization of this specific monomer has not been reported, related amide-containing molecules are used in the synthesis of advanced polymers. researchgate.nettandfonline.comtandfonline.com The chloroacetyl group could be utilized in post-polymerization modification reactions to introduce specific functionalities along the polymer chain. For example, it could serve as a site for grafting other polymer chains or for cross-linking, thereby tuning the material's properties.
Organic Semiconductors: Side-chain engineering is a critical strategy in the design of organic semiconductors for applications in thin-film transistors and other electronic devices. rsc.org The introduction of specific functional groups can influence the material's processability, crystal packing, and electronic properties. While there is no direct evidence of this compound being used in semiconductors, its benzamide core could be integrated into larger conjugated systems. The N-ethylbenzamide portion could act as a modifiable side chain to influence the solubility and intermolecular interactions of the semiconductor.
Role as a Catalyst or Ligand in Organic Transformations
The presence of potential donor atoms in this compound, specifically the oxygen and nitrogen atoms of the amide group, suggests its potential to act as a ligand in coordination chemistry. idc-online.commsu.edu Benzamide derivatives have been explored as ligands for various transition metals, forming complexes that can exhibit catalytic activity. researchgate.net
The coordination of a metal ion to a ligand can alter the metal's electronic properties and create a specific steric environment, which is the basis of catalysis. scispace.comnih.gov In the case of this compound, the amide oxygen is a potential coordination site. It is also conceivable that the chloroacetyl group could participate in coordination, or be modified to create a bidentate or tridentate ligand, which would form more stable metal complexes. libretexts.org
Examples of transition metal complexes with benzamide-related ligands have been shown to be active in various catalytic reactions. nih.gov The specific applications would depend on the choice of the metal center and the reaction conditions. The field of metal-ligand cooperation, where the ligand actively participates in bond activation, is a growing area of catalysis research where novel ligands are continuously being explored. acs.org
Development as a Chemical Probe for Fundamental Biological Research (excluding human trials)
The reactive chloroacetyl group is a well-established "warhead" for the development of covalent inhibitors and chemical probes in fundamental biological research. rsc.orgnih.gov These probes are designed to react with specific nucleophilic residues in proteins, such as cysteine or histidine, allowing for the study of protein function, localization, and interactions.
Chloroacetamide-containing molecules have been successfully used to create probes for affinity-based protein profiling (AfBPP). nih.govresearchgate.netmalariaworld.orgresearchgate.net This technique involves using a small molecule probe to selectively label and identify its protein targets from a complex biological sample. The general strategy for using a chloroacetamide-based probe is as follows:
| Component of the Probe | Function |
| Chloroacetyl Group | Covalently reacts with nucleophilic amino acid residues (e.g., cysteine) in the target protein. |
| Benzamide Scaffold | Provides a structural basis for selective binding to the target protein. |
| Reporter Tag (optional) | A fluorescent dye or an affinity tag (e.g., biotin) can be attached for detection and enrichment of the labeled protein. |
The this compound molecule could serve as a starting point for the design of such chemical probes. By modifying the benzamide scaffold, it may be possible to achieve selective binding to a protein of interest. The chloroacetyl group would then enable covalent labeling, allowing for the identification and characterization of the protein's role in cellular processes. Chloroacetamide-linked nucleotides have also been developed for cross-linking with peptides and proteins, further highlighting the utility of this functional group in creating tools for chemical biology. acs.orgacs.org
Analytical Chemistry Applications (e.g., derivatization for detection)
In analytical chemistry, derivatization is a common strategy to improve the detectability of an analyte or to make it suitable for a particular analytical technique, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). journalajacr.comacademicjournals.org
The chloroacetyl group in this compound is reactive towards nucleophiles, which suggests its potential use as a derivatizing agent for the analysis of nucleophile-containing compounds. For example, it could be used to "tag" amines or thiols with the benzamide moiety, which has a strong UV chromophore, thereby enhancing their detection by UV-Vis spectrophotometry.
Conversely, the presence of the chloroacetylamino group makes the molecule itself a target for analytical determination. Methods for the analysis of chloroacetamide herbicides in environmental samples are well-established and often involve techniques like liquid chromatography-mass spectrometry (LC-MS/MS). acs.orgusda.govthermofisher.comresearchgate.netwaters.com These methods could be adapted for the detection and quantification of this compound in various matrices. Furthermore, derivatization of the chloroacetyl group with a suitable reagent could be employed to enhance its analytical signal. For instance, reaction with a fluorescent amine would yield a highly fluorescent derivative suitable for sensitive detection by fluorescence spectroscopy. The development of such analytical methods is crucial for monitoring the compound in research and industrial settings.
Q & A
Q. What are the optimal synthetic routes for 3-[(chloroacetyl)amino]-N-ethylbenzamide?
The synthesis typically involves the reaction of N-ethylbenzamide with chloroacetyl chloride under controlled conditions. A base such as triethylamine is used to neutralize HCl generated during the reaction, often in anhydrous dichloromethane at 0–25°C. Variations in solvents (e.g., THF, DMF) or bases (e.g., pyridine) may influence reaction efficiency and yield .
Q. What purification methods are recommended post-synthesis?
Purification can be achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Monitoring by TLC or HPLC ensures purity >95%. Residual solvents should be quantified using GC-MS .
Q. How can the compound be characterized using spectroscopic techniques?
- 1H/13C NMR : Confirm the presence of ethyl (δ ~1.2 ppm, triplet; δ ~3.4 ppm, quartet), chloroacetyl (δ ~4.2 ppm, singlet), and benzamide protons.
- IR : Detect amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹).
- Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion [M+H]+ at m/z 267.1 .
Advanced Research Questions
Q. How does the chloroacetyl group influence the compound’s reactivity in nucleophilic substitution reactions?
The electron-withdrawing chlorine atom increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by amines, thiols, or alkoxides. Reaction kinetics depend on solvent polarity (e.g., DMSO accelerates SN2 pathways) and catalyst use (e.g., DMAP for acylation) .
Q. What experimental strategies can resolve contradictions in reported biological activity data for benzamide derivatives?
- Dose-Response Studies : Validate activity across multiple concentrations (e.g., IC50 curves).
- Control Experiments : Rule out off-target effects using knockout cell lines or competitive inhibitors.
- Structural Analog Comparison : Test derivatives lacking the chloroacetyl group to isolate its contribution .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Functional Group Modifications : Synthesize analogs with substituents at the ethyl, chloroacetyl, or benzamide positions.
- Biological Assays : Evaluate enzyme inhibition (e.g., kinases) or receptor binding using fluorescence polarization or SPR.
- Computational Modeling : Perform docking studies (AutoDock, Schrödinger) to predict binding modes relative to crystal structures .
Q. What advanced techniques are used to analyze the compound’s crystal structure and intermolecular interactions?
- Single-Crystal X-ray Diffraction : Resolve bond lengths/angles and hydrogen-bonding networks (e.g., N-H···O interactions).
- Hirshfeld Surface Analysis : Quantify contributions of van der Waals, electrostatic, and π-π stacking interactions to crystal packing .
Methodological Considerations
Q. How to optimize reaction conditions for scale-up synthesis?
- Flow Chemistry : Improve yield and reproducibility using continuous flow reactors.
- Green Solvents : Substitute dichloromethane with cyclopentyl methyl ether (CPME) for reduced toxicity.
- In Situ Monitoring : Implement FTIR or Raman spectroscopy to track reaction progress .
Q. What strategies mitigate hydrolysis of the chloroacetyl group during biological assays?
Q. How to validate the compound’s stability under storage conditions?
- Forced Degradation Studies : Expose to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks.
- Analytical Tracking : Monitor degradation products via LC-MS and quantify using calibrated standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
